N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a furan ring substituted with two methyl groups at the 2- and 5-positions, linked via a carboxamide group to a 2-(4-chlorophenyl)ethyl chain. The carboxamide group and aromatic chlorophenyl moiety may influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-9-14(11(2)19-10)15(18)17-8-7-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSCSUOXMWPINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321601 | |
| Record name | N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49822296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
925035-88-7 | |
| Record name | N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylfuran and 4-chlorophenylethylamine.
Formation of Intermediate: The 2,5-dimethylfuran is reacted with a suitable carboxylating agent to form 2,5-dimethylfuran-3-carboxylic acid.
Amidation Reaction: The 2,5-dimethylfuran-3-carboxylic acid is then reacted with 4-chlorophenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, functional groups, and applications.
Structural and Functional Group Differences
Compound 1 : N′-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide (CAS 304907-27-5)
- Molecular Formula : C₁₅H₁₄ClN₂O₂
- Molar Mass : 295.74 g/mol
- Key Differences: Contains a hydrazide group (-CONHNH₂) instead of a carboxamide (-CONHR). Features an ethylideneamino (CH₃-C=N-NH-) linker instead of an ethyl chain.
- Implications: The hydrazide group may enhance hydrogen bonding capacity but reduce stability under acidic conditions compared to carboxamides.
Compound 2 : 2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
- Molecular Formula: C₁₆H₁₆ClNO₂S
- Molar Mass : 329.82 g/mol
- Key Differences :
- Replaces the furan-carboxamide core with an ethene-sulfonamide group.
- Includes a 4-methylbenzyl substituent instead of a 2-(4-chlorophenyl)ethyl chain.
- Implications :
- The sulfonamide group (-SO₂NH₂) offers stronger acidity and different solubility profiles compared to carboxamides.
- The ethene spacer may increase planarity, influencing π-π stacking interactions in supramolecular chemistry.
Compound 3 : N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide (CAS 25252-92-0)
- Molecular Formula: C₂₀H₁₈ClNO₅
- Molar Mass : 387.81 g/mol
- Key Differences :
- Substitutes the furan ring with a naphthalene scaffold.
- Contains multiple methoxy (-OCH₃) and hydroxy (-OH) groups.
- Methoxy groups increase lipophilicity, while the hydroxy group enables hydrogen bonding.
Key Research Findings
- Bioactivity : Compounds with chlorophenyl and carboxamide motifs (e.g., Compound 3) are often explored for antimicrobial or anticancer properties due to their ability to disrupt protein-protein interactions .
- Synthetic Utility : Sulfonamide derivatives (e.g., Compound 2) are frequently used in drug discovery for their metabolic stability and ease of functionalization .
- Industrial Use : Compound 3’s role as a dye intermediate highlights the importance of naphthalene-based carboxamides in materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
